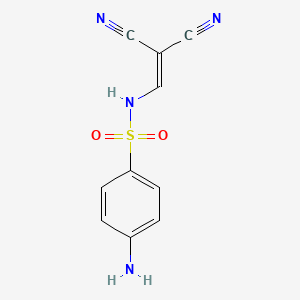
Benzenesulfonamide, 4-amino-N-(2,2-dicyanoethenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonamide, 4-amino-N-(2,2-dicyanoethenyl)- is an organic compound that belongs to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. The specific structure of this compound includes an amino group and a dicyanoethenyl group, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
The synthesis of 4-[(2,2-dicyanoethenyl)amino]benzenesulfonamides involves the condensation of malononitrile with the corresponding benzenesulfonamide derivatives and triethyl orthoformate in butan-2-ol as the solvent . The structure of the synthesized compounds is confirmed using 1H and 13C NMR spectral data . This method is efficient and allows for the production of various derivatives by altering the benzenesulfonamide starting materials.
Analyse Chemischer Reaktionen
Benzenesulfonamide, 4-amino-N-(2,2-dicyanoethenyl)- undergoes several types of chemical reactions, including:
Condensation Reactions: The compound is synthesized through a condensation reaction involving malononitrile and benzenesulfonamide derivatives.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are not detailed, benzenesulfonamides generally participate in such reactions under appropriate conditions.
Substitution Reactions: The presence of amino and dicyanoethenyl groups allows for various substitution reactions, potentially leading to the formation of new derivatives with different functional groups.
Common reagents used in these reactions include malononitrile, triethyl orthoformate, and various benzenesulfonamide derivatives . The major products formed depend on the specific reagents and conditions used in the reactions.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonamide, 4-amino-N-(2,2-dicyanoethenyl)- has several scientific research applications:
Antioxidant Activity: Some derivatives of this compound exhibit excellent antioxidant properties, making them useful in studies related to oxidative stress and related diseases.
Antibacterial and Antifungal Activity: The compound has shown significant antibacterial and antifungal activities, which are valuable in the development of new antimicrobial agents.
Carbonic Anhydrase Inhibition: Certain derivatives inhibit carbonic anhydrase, an enzyme involved in various physiological processes, making them potential candidates for therapeutic applications.
Anti-inflammatory Activity: The compound’s anti-inflammatory properties are being explored for potential use in treating inflammatory conditions.
Wirkmechanismus
The mechanism of action of benzenesulfonamide, 4-amino-N-(2,2-dicyanoethenyl)- involves its interaction with specific molecular targets and pathways. For instance, its derivatives inhibit carbonic anhydrase IX, an enzyme overexpressed in many solid tumors, by binding to its active site and preventing its activity . This inhibition can lead to reduced tumor growth and proliferation. Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge reactive oxygen species, thereby protecting cells from oxidative damage .
Vergleich Mit ähnlichen Verbindungen
Benzenesulfonamide, 4-amino-N-(2,2-dicyanoethenyl)- can be compared with other similar compounds, such as:
4-aminobenzenesulfonamide: A simpler derivative without the dicyanoethenyl group, used in various pharmaceutical applications.
N-(1,3-thiazol-2-yl)benzenesulfonamide: Another derivative with a thiazole ring, known for its antimicrobial properties.
Sulfaguanidine and Sulfamethazine: Sulfonamide antibiotics used to treat bacterial infections.
The uniqueness of benzenesulfonamide, 4-amino-N-(2,2-dicyanoethenyl)- lies in its combination of amino and dicyanoethenyl groups, which confer distinct chemical properties and biological activities.
Eigenschaften
CAS-Nummer |
62608-63-3 |
|---|---|
Molekularformel |
C10H8N4O2S |
Molekulargewicht |
248.26 g/mol |
IUPAC-Name |
4-amino-N-(2,2-dicyanoethenyl)benzenesulfonamide |
InChI |
InChI=1S/C10H8N4O2S/c11-5-8(6-12)7-14-17(15,16)10-3-1-9(13)2-4-10/h1-4,7,14H,13H2 |
InChI-Schlüssel |
OBSVJABMUQZVGV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC=C(C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-(methylsulfanyl)pyrrolo[2,1-A]isoquinoline-1-carboxylate](/img/structure/B14517081.png)
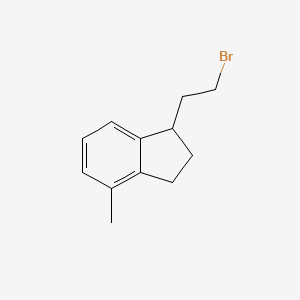
![2-[(2-Aminoethyl)amino]tetradecanoic acid](/img/structure/B14517084.png)
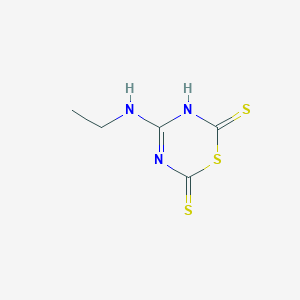
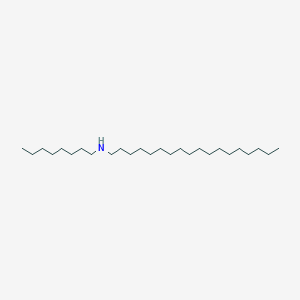
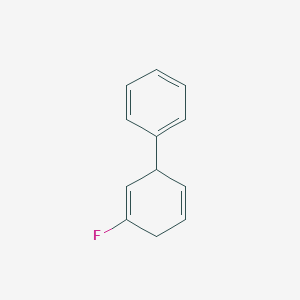
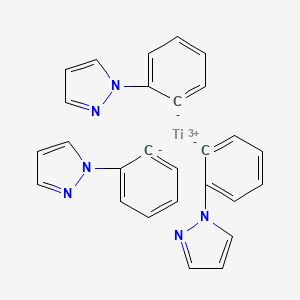
![Diethyl [9-(butylamino)-9H-fluoren-9-YL]phosphonate](/img/structure/B14517115.png)
![4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]naphthalene-1-sulfonic acid](/img/structure/B14517122.png)
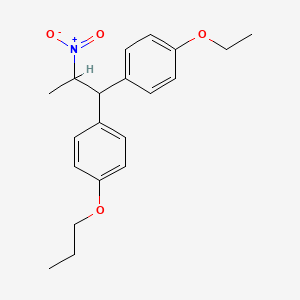
![2,4-Dichloro-1-[2-(ethoxymethoxy)-3-methoxypropoxy]benzene](/img/structure/B14517128.png)
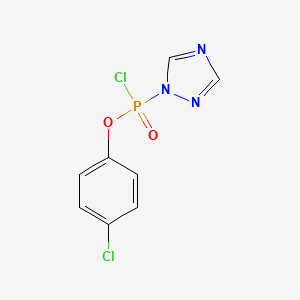
![1,1,1-Trifluoro-N-[2-fluoro-4-(phenylsulfanyl)phenyl]methanesulfonamide](/img/structure/B14517136.png)
![4-Ethynyl-3,5-bis[(hydroxyimino)methyl]pyridine-1(4H)-carboxamide](/img/structure/B14517140.png)
